![molecular formula C19H19N5O3S B475859 ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate CAS No. 665017-43-6](/img/structure/B475859.png)
ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a five-membered ring structure containing three nitrogen atoms . This class of compounds is known for their diverse biological activities .
Synthesis Analysis
The synthesis of similar triazole derivatives often involves cyclization reactions . For instance, the basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol was prepared by cyclization of a potassium salt with hydrazine hydrate . The compound was then subjected to addition reactions with different aldehydes to synthesize Schiff bases, which were further cyclized by treating with thioglycolic acid .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including an ethyl ester, an acetyl amino group, a sulfanyl group, and a 1,2,4-triazole ring. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms .
Chemical Reactions Analysis
Triazole derivatives can undergo a variety of chemical reactions. For instance, they can be synthesized by the acylation of thiosemicarbazide or 4-phenyl-3-thiosemicarbazide with methoxybenzoyl chlorides and further cyclization of the obtained acylderivatives .
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-triazole moiety is known for its antimicrobial properties . The presence of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol group in chemical compounds is associated with antimicrobial activities. This suggests that our compound could be synthesized and tested for its efficacy against various bacterial and fungal strains, potentially leading to new treatments for infectious diseases.
Anticancer Research
Compounds with a 1,2,4-triazole structure have been reported to exhibit anticancer activities . The compound could be explored as a chemotherapeutic agent, with studies focusing on its cytotoxic effects on cancer cell lines and its mechanism of action in inhibiting tumor growth.
Antioxidant Properties
The triazole derivatives are also recognized for their antioxidant activity . This compound could be investigated for its ability to scavenge free radicals, which is valuable in the development of treatments for oxidative stress-related conditions.
Anticonvulsant Effects
The 1,2,4-triazole ring system has been associated with anticonvulsant effects . Research could be directed towards the synthesis of derivatives of this compound and evaluating their potential as anticonvulsant medications.
Corrosion Inhibition
The related compound 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol has shown effectiveness as a corrosion inhibitor . The compound could be applied in the field of materials science to protect metals from corrosion, particularly in acidic environments.
Antiviral Applications
Some 1,2,4-triazole derivatives have demonstrated substantial antiviral activity . This suggests that the compound could be synthesized and tested for its ability to inhibit the replication of viruses, contributing to the development of new antiviral drugs.
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activity . They are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The compound has weak inter- and intramolecular C–H…N-type hydrogen bonds and a π–π interaction between triazole and phenyl rings .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can interact with various biochemical pathways due to their ability to form hydrogen bonds with different targets .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Action Environment
It’s known that the chemical properties of a compound, such as its structure, melting point, boiling point, density, molecular formula, molecular weight, and physical properties, can influence its action in different environments .
Future Directions
Future research could explore the potential of this compound and similar triazole derivatives in various applications. For instance, they could be investigated for their potential as corrosion inhibitors , or their potential in the development of new antibacterial agents to deal with the escalating problems of microbial resistance .
properties
IUPAC Name |
ethyl 4-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-2-27-18(26)14-8-10-15(11-9-14)21-16(25)12-28-19-23-22-17(24(19)20)13-6-4-3-5-7-13/h3-11H,2,12,20H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDISYACXFARBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B475830.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B475862.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B475863.png)
![2-({5-[(6-Methyl-2-pyridinyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzonitrile](/img/structure/B475906.png)
![2-[(2-hydroxyethyl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B475921.png)
![N-(2,4-dimethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B475922.png)
![N-(4-bromo-2-methylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B475925.png)
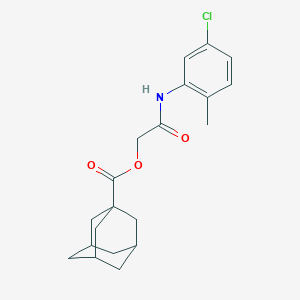
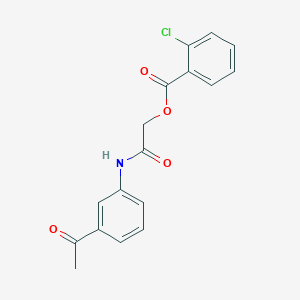
![[2-(4-Acetylanilino)-2-oxoethyl] 2-chlorobenzoate](/img/structure/B475987.png)
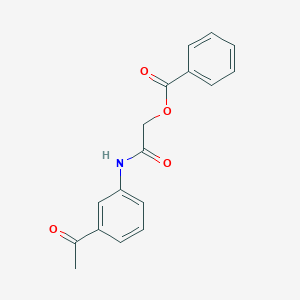
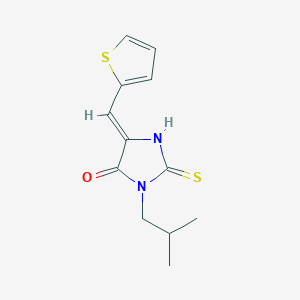
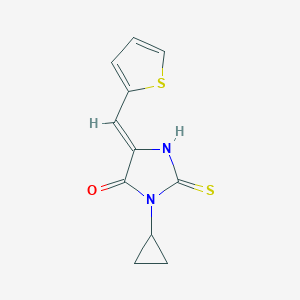
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B476049.png)